molecular formula C16H21N3O3 B2683367 N-(1-cyanocyclopentyl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide CAS No. 1624311-43-8

N-(1-cyanocyclopentyl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide

Cat. No. B2683367
CAS RN: 1624311-43-8
M. Wt: 303.362
InChI Key: YCEOIQYVBILAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclopentyl)-2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPI-0610 and has been found to have various biochemical and physiological effects.

Mechanism of Action

CPI-0610 binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and other transcriptional co-regulators. This leads to the downregulation of genes that are involved in cell proliferation and survival, resulting in anti-tumor effects.
Biochemical and Physiological Effects:
CPI-0610 has been found to have various biochemical and physiological effects. In addition to its anti-tumor effects, CPI-0610 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6). This makes CPI-0610 a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of CPI-0610 is its high selectivity for BET proteins, which reduces the risk of off-target effects. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For research include the development of more soluble analogs and investigation of its effects on other diseases.

Synthesis Methods

The synthesis of CPI-0610 involves the reaction of 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetic acid with 1-cyanocyclopentylamine. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain CPI-0610 in high purity.

Scientific Research Applications

CPI-0610 has been studied for its potential applications in various scientific research areas. One of the main areas of interest is in the field of cancer research. CPI-0610 has been found to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a crucial role in the regulation of gene expression. BET proteins are overexpressed in various types of cancer, and their inhibition has been shown to have anti-tumor effects.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c17-10-16(7-3-4-8-16)18-13(20)9-19-14(21)11-5-1-2-6-12(11)15(19)22/h11-12H,1-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEOIQYVBILAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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